

Benitrobenrazide: A Technical Guide on its Glycolytic Inhibition and Impact on Cellular Metabolism

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Compound of Interest

Compound Name: Benitrobenrazide

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Abstract

Benitrobenrazide (BNBZ) has emerged as a novel and selective small-molecule inhibitor of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is frequently overexpressed in various cancer phenotypes. By directly targeting HK2, **Benitrobenrazide** disrupts the primary metabolic engine of many tumor cells, leading to a cascade of anti-cancer effects. This technical guide provides a comprehensive overview of the mechanism of action of **Benitrobenrazide**, its quantitative effects on glycolysis and cellular metabolism, and detailed protocols for key experimental assays. The information presented herein is intended to support further research and development of **Benitrobenrazide** as a potential therapeutic agent.

Introduction

The reprogramming of cellular metabolism is a hallmark of cancer. Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. Hexokinase 2 (HK2) catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. Its overexpression in tumor cells is associated with enhanced proliferation, survival, and resistance to therapy. Consequently, HK2 has become a promising target for anti-cancer drug development.

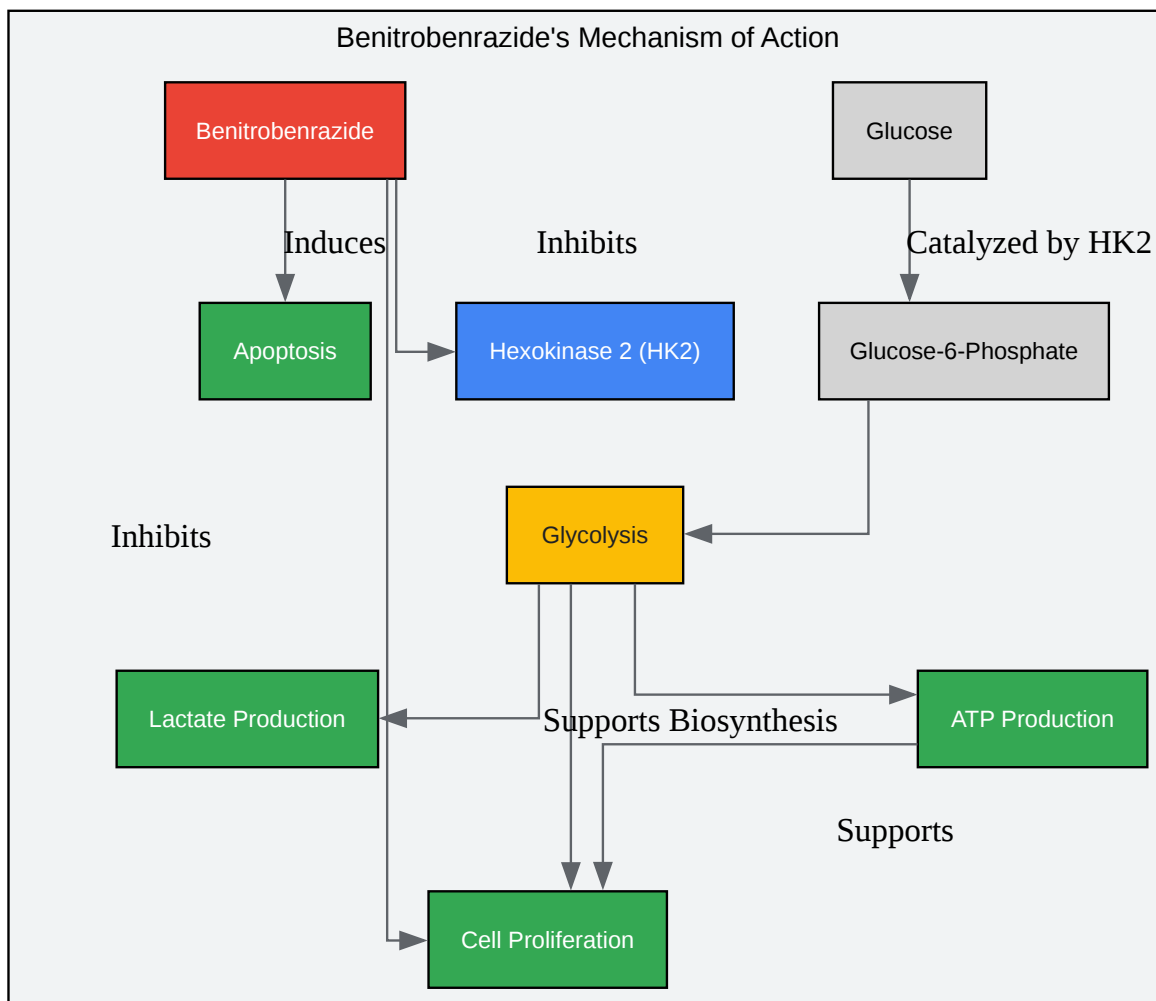
Benitrobenrazide is a potent and selective inhibitor of HK2.[1][2] In vitro and in vivo studies have demonstrated its ability to significantly impede glycolysis, leading to cancer cell death and tumor growth inhibition.[1][2] This document synthesizes the current understanding of **Benitrobenrazide**'s effects on cellular metabolism, providing a technical resource for the scientific community.

Mechanism of Action

Benitrobenrazide exerts its biological effects through the direct inhibition of Hexokinase 2.[1] It binds to HK2, blocking its enzymatic activity and thereby halting the initial, rate-limiting step of glycolysis.[1][3] This disruption of glucose metabolism has several downstream consequences for cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.

The inhibition of HK2 by **Benitrobenrazide** leads to:

- **Decreased Glycolytic Flux:** Reduced conversion of glucose to glucose-6-phosphate slows down the entire glycolytic pathway.
- **Reduced ATP Production:** The diminished rate of glycolysis results in lower levels of intracellular ATP.[1]
- **Inhibition of Lactate Production:** With glycolysis inhibited, the production of lactate, a hallmark of the Warburg effect, is significantly reduced.[1]
- **Increased Reactive Oxygen Species (ROS) Production:** Disruption of normal metabolic processes can lead to oxidative stress and the accumulation of ROS.[1]
- **Induction of Apoptosis:** The combination of energy depletion and cellular stress triggers programmed cell death.[1][2]
- **Inhibition of Cell Proliferation and Cell Cycle Arrest:** By depriving cancer cells of the necessary energy and building blocks for growth, **Benitrobenrazide** inhibits their proliferation and can cause them to arrest in the G1 phase of the cell cycle.[4]



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Figure 1: Benitrobenrazide's inhibitory effect on HK2 and glycolysis.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of **Benitrobenrazide**.

Table 1: In Vitro Efficacy of Benitrobenrazide

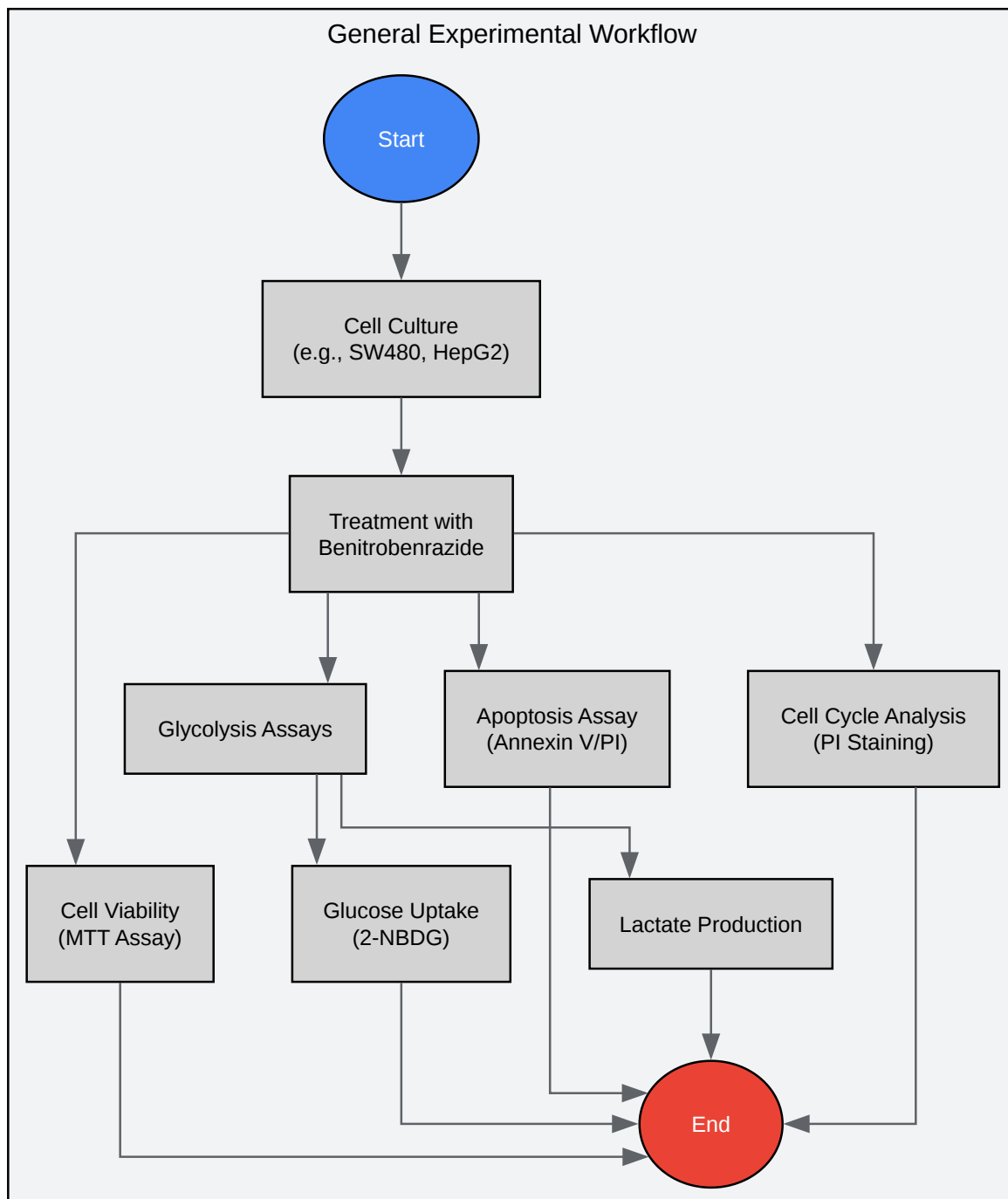
Parameter	Cell Line	IC50 Value	Reference
HK2 Inhibition	-	0.53 ± 0.13 μM	[4]
Cytotoxicity	HepG2	15.0 μM	[4]
HUH7	57.1 μM	[4]	
SW1990	24 μM	[4]	
SW480	7.13 μM	[4]	

Table 2: In Vivo Efficacy of Benitrobenrazide

Animal Model	Cell Line	Treatment	Outcome	Reference
Mouse Xenograft	SW1990	75-150 mg/kg, p.o., daily for 20 days	Inhibition of tumor growth	[4]
Mouse Xenograft	SW480	75-150 mg/kg, p.o., daily for 20 days	Inhibition of tumor growth	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.



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